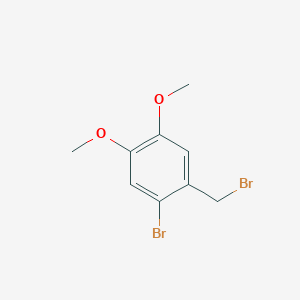

2-Bromo-4,5-dimethoxybenzyl bromide

Description

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJNRELOTRXFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CBr)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452773 | |

| Record name | 2-bromo-4,5-dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53207-00-4 | |

| Record name | 2-Bromo-4,5-dimethoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53207-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4,5-dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzyl bromide, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. With a molecular weight of approximately 309.98 g/mol , this versatile building block is instrumental in the synthesis of a range of bioactive molecules, most notably as a key intermediate in the production of Pinaverium Bromide and novel histone deacetylase (HDAC) inhibitors. This document will delve into the precise calculation of its molecular weight, its chemical and physical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry. Furthermore, this guide will address the critical safety and handling procedures necessary for its use in a laboratory setting, supported by spectroscopic data for its characterization.

Chemical Identity and Properties

This compound, systematically named 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is a disubstituted aromatic compound with the chemical formula C₉H₁₀Br₂O₂.[1][2][3] Its structure features a benzene ring substituted with two bromine atoms and two methoxy groups, contributing to its reactivity and utility in organic synthesis.

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions. It is determined by the sum of the atomic weights of its constituent atoms.

Calculation of Molecular Weight:

The molecular formula for this compound is C₉H₁₀Br₂O₂. The atomic weights of the elements are approximately:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Oxygen (O): 15.999 u

The molecular weight is calculated as follows:

(9 × 12.011) + (10 × 1.008) + (2 × 79.904) + (2 × 15.999) = 108.099 + 10.080 + 159.808 + 31.998 = 309.985 g/mol

This value is consistent with the molecular weight of 309.98 g/mol cited in numerous chemical databases and supplier specifications.[1][2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀Br₂O₂ |

| Molecular Weight | 309.98 g/mol |

| IUPAC Name | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene |

| CAS Number | 53207-00-4 |

| Appearance | White to light yellow solid |

| Melting Point | 82.1 - 83.2 °C |

| Boiling Point | 320.6 ± 37.0 °C at 760 mmHg |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot, two-step bromination process starting from 3,4-dimethoxytoluene. This method is advantageous for its operational simplicity, cost-effectiveness, and high yields, making it suitable for industrial-scale production.[5]

Synthesis Workflow

The synthesis involves an initial electrophilic bromination of the aromatic ring followed by a free-radical bromination of the benzylic methyl group.

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented one-pot synthesis method.[5][6][7]

Materials:

-

3,4-Dimethoxytoluene

-

Sodium bromate (NaBrO₃)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (DBPO) as a radical initiator

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 3,4-dimethoxytoluene, sodium bromate, and sodium bromide in a non-polar solvent like carbon tetrachloride.

-

Electrophilic Bromination: Heat the mixture to reflux. Slowly add a portion of diluted sulfuric acid dropwise over a period of 1.5 hours. The in-situ generation of bromine will lead to the electrophilic bromination of the aromatic ring. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Free-Radical Bromination: Once the first step is complete, add a solution of the radical initiator (AIBN or DBPO) in the reaction solvent. Continue the slow, dropwise addition of the remaining sulfuric acid. The reaction is typically continued for several hours at reflux.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Purification: Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical agents due to its reactive nature.

Synthesis of Pinaverium Bromide

A primary application of this compound is as a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic drug used for the treatment of irritable bowel syndrome.[7]

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is also utilized in the synthesis of novel histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being actively investigated as potential anti-cancer agents.[8][9]

The synthesis of these inhibitors often involves the reaction of this compound with a molecule containing a zinc-binding group, which is a key pharmacophoric feature for HDAC inhibition.[10]

Caption: General scheme for the synthesis of HDAC inhibitors.

Spectroscopic Characterization

While detailed experimental spectra are proprietary to manufacturers, typical spectroscopic data can be inferred from the structure and published information on similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂Br), and the methoxy protons (-OCH₃). The benzylic protons would appear as a singlet, while the aromatic and methoxy protons would also give characteristic signals.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the benzylic carbon, and the methoxy carbons.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as causing severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12][13] Work in a well-ventilated area, preferably in a fume hood.[11][13]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[11][12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth with water and seek immediate medical attention.[12]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined properties, coupled with efficient synthesis routes, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its chemistry, applications, and safe handling is paramount for its effective and responsible use in advancing scientific discovery.

References

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound.

- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

- MDPI. (2021). 2,6-Dimethoxybenzyl Bromide.

- Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate this compound.

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- Beilstein Journals. (n.d.). Supplementary Information.

- Chemsrc. (2025). This compound | CAS#:53207-00-4.

- Christianson, D. W. (2009). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Annual review of biochemistry, 78, 275–314.

- PubMed. (2017). Synthesis and evaluation of novel dual BRD4/HDAC inhibitors.

- ResearchGate. (2024). (PDF) Design, Synthesis and Mechanistic Study of New Dual Targeting HDAC/Tubulin Inhibitors.

- Scientific Reports. (n.d.). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel.

Sources

- 1. evitachem.com [evitachem.com]

- 2. This compound | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound - Google Patents [patents.google.com]

- 6. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 7. Preparation method for pinaverium bromide intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel dual BRD4/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxybenzyl bromide in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. This compound, a highly reactive and versatile benzyl bromide derivative, has emerged as a crucial intermediate for drug development professionals.[1][2] Its unique substitution pattern, featuring a reactive benzylic bromide and a nucleophilic aromatic ring with a bromine handle, provides a dual functionality that is highly sought after in medicinal chemistry.[1] This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this pivotal compound, providing researchers with the technical insights necessary for its effective utilization.

The primary value of this compound lies in its capacity to serve as a cornerstone in the synthesis of a variety of pharmacologically active agents.[3] It is a key intermediate in the production of Pinaverium Bromide, a spasmolytic drug used to treat irritable bowel syndrome.[4][5] Furthermore, its utility extends to the synthesis of novel histone deacetylase 1 (HDAC1) inhibitors, which are significant in cancer therapy, and antibacterial gemifloxacin derivatives.[3][6][7] The electron-rich 4,5-dimethoxybenzyl group also functions as a robust protective group for alcohols and carboxylic acids, while the bromine substituent on the aromatic ring provides a strategic point for further molecular elaboration through cross-coupling reactions like Suzuki or Heck couplings.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 53207-00-4 | [3][8][9] |

| Molecular Formula | C₉H₁₀Br₂O₂ | [3][9][10] |

| Molecular Weight | 309.98 g/mol | [3][9][10] |

| Appearance | White to yellow solid | [11] |

| Melting Point | 82.1 - 83.2 °C | [3] |

| Boiling Point | 320.6 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Sparingly soluble in water (0.2 g/L at 25 °C); Soluble in organic solvents. | [3][11] |

| IUPAC Name | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | [3][10][12] |

| Synonyms | 2-Bromo-1-(bromomethyl)-4,5-dimethoxybenzene; 4,5-Dimethoxy-2-bromobenzyl bromide; Pinaverium Impurity 4 | [3][4][13] |

Spectroscopic Profile

While comprehensive experimental spectral data in publicly available literature is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. Predicted chemical shifts include a singlet for the benzylic CH₂ protons around 4.5-4.7 ppm, singlets for the two methoxy groups at approximately 3.8-3.9 ppm, and singlets for the aromatic protons at H-3 and H-6 in the 6.9-7.3 ppm range.[3]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would likely exhibit a signal for the benzylic carbon around 30-35 ppm and the methoxy carbons at 56-57 ppm. The aromatic carbons attached to the methoxy groups are expected between 148-155 ppm, while the aromatic CH carbons would appear in the 110-120 ppm region. The carbon atom bonded to the aromatic bromine (C-2) would be significantly deshielded.[3]

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the aromatic and aliphatic groups (3000-3100 cm⁻¹ and 2900-2950 cm⁻¹, respectively), C=C stretching of the aromatic skeleton (1480-1600 cm⁻¹), C-O stretching of the methoxy groups (1020-1260 cm⁻¹), and C-Br stretching (500-700 cm⁻¹).[3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster at m/z 308, 310, and 312 with an approximate 1:2:1 intensity ratio.[3]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been reported, often starting from more readily available precursors like 3,4-dimethoxytoluene or 3,4-dimethoxybenzyl alcohol.[5][14] A common approach involves a two-step bromination process.[3] One patented method describes a one-pot synthesis from 3,4-dimethoxymethylbenzene, utilizing an in-situ generation of bromine from the redox reaction of a bromate and a bromide under acidic conditions for the initial electrophilic aromatic bromination, followed by a radical bromination of the benzylic methyl group.[5][15]

Causality in Synthetic Strategy

The choice of a one-pot synthesis is driven by the desire for process efficiency, reduced waste, and improved safety by avoiding the handling of highly corrosive and toxic liquid bromine.[5] The sequential nature of the bromination—electrophilic aromatic substitution followed by free radical substitution—is controlled by the reaction conditions. The initial reaction targets the electron-rich aromatic ring, while the subsequent addition of a radical initiator and adjustment of conditions facilitates the bromination of the benzylic position.

Caption: One-pot synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the two bromine atoms. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-bromo-4,5-dimethoxybenzyl moiety into a target molecule.[1] This is the key reaction in its use as a protecting group and in the synthesis of various pharmaceutical agents.[1]

The aryl bromide is less reactive but provides a crucial handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, a valuable strategy in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

Common reactions involving this compound include:

-

Substitution Reactions: The benzylic bromine can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols.[1]

-

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under specific conditions.[1]

-

Reduction Reactions: The bromine atoms can be reduced to the corresponding hydrocarbon.[1]

Applications in Drug Discovery and Development

The dual functionality of this compound makes it an indispensable tool in the synthesis of complex organic molecules with potential therapeutic applications.

Key Applications

-

Pharmaceutical Intermediates: It is a crucial building block in the synthesis of various pharmaceutical agents, including histone deacetylase (HDAC) inhibitors for cancer therapy and the spasmolytic drug Pinaverium Bromide.[1][3][4]

-

Agrochemicals: This compound is also utilized in the synthesis of pesticides and herbicides.[1][3]

-

Research Chemical: In a laboratory setting, it is used to study the mechanisms of reactions involving organobromine compounds.[3]

Caption: Key application areas of this compound.

Representative Experimental Protocol: N-Alkylation

The following is a generalized, representative protocol for an N-alkylation reaction, a common application of this compound in the synthesis of pharmaceutical intermediates.

Objective: To synthesize an N-(2-bromo-4,5-dimethoxybenzyl) substituted amine.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

-

Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equivalents)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

-

Add the inorganic base to the solution and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent.

-

Add the solution of this compound dropwise to the stirring amine solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Self-Validation: The success of this protocol relies on the careful exclusion of moisture, as the benzylic bromide is susceptible to hydrolysis. The use of an excess of a mild inorganic base is crucial to neutralize the HBr generated during the reaction without promoting side reactions. Monitoring by TLC is essential to prevent the formation of over-alkylated byproducts.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[10][12][13][16]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13][16]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves.[13][16]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][13]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[12][13]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[12][13]

-

In all cases of exposure, seek immediate medical attention.[12][13]

Conclusion

This compound is a strategically important and versatile building block for researchers and drug development professionals. Its unique chemical properties, particularly the dual reactivity of its benzylic and aryl bromides, provide a powerful tool for the synthesis of complex and pharmacologically relevant molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective and responsible use in the laboratory and beyond. This guide has provided a comprehensive overview to empower researchers in their pursuit of novel therapeutics and other advanced chemical entities.

References

- 2-Bromo 4, 5-Dimethoxy Benzyl Bromide | Vihita Drugs & Intermedi

- This compound | C9H10Br2O2 | CID 11034248 - PubChem. [Link]

- This compound (CAS No: 53207-00-4)

- Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl ...

- This compound | CAS 53207-00-4 - Veeprho. [Link]

- CAS No : 53207-00-4 | Product Name : 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene. [Link]

- 107417501 Preparation method for pinaverium bromide intermediate this compound - WIPO P

- Understanding this compound in Pharmaceutical Synthesis. [Link]

- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound (EVT-465201) | 53207-00-4 [evitachem.com]

- 4. apicule.com [apicule.com]

- 5. Preparation method for pinaverium bromide intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | 53207-00-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Bromo 4, 5-Dimethoxy Benzyl Bromide | Vihita Drugs & Intermediates [vihitadrugs.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. aksci.com [aksci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. echemi.com [echemi.com]

2-Bromo-4,5-dimethoxybenzyl bromide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4,5-dimethoxybenzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 53207-00-4), a pivotal intermediate in pharmaceutical development. The document details a robust and industrially scalable one-pot synthesis method starting from 3,4-dimethoxytoluene, elucidating the mechanistic principles behind the two-stage bromination process. Furthermore, it establishes a full characterization profile for the compound, including physical properties and spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure reproducibility and safety.

Introduction and Significance

This compound, systematically named 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene, is a highly functionalized aromatic compound.[1][2] Its structure is notable for its dual reactivity: a reactive benzylic bromide ideal for nucleophilic substitution and an aromatic bromide that serves as a handle for cross-coupling reactions.[3] This dual functionality makes it an indispensable building block in the synthesis of complex molecular architectures.[3]

Chemical Identity and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene | [2] |

| CAS Number | 53207-00-4 | [1] |

| Molecular Formula | C₉H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 309.98 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1][4] |

| Melting Point | 82.1 - 83.2 °C | [1][5] |

| Boiling Point | 320.6 ± 37.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1][4] |

Strategic Importance in Drug Development

The primary significance of this compound lies in its role as a key intermediate for the synthesis of Pinaverium Bromide, a calcium channel blocker used to treat gastrointestinal disorders.[5][6] The efficient and cost-effective production of this compound is therefore critical to the manufacturing of this widely used pharmaceutical agent. Its versatile structure also makes it valuable in the synthesis of other pharmacologically active molecules, such as histone deacetylase (HDAC) inhibitors for cancer therapy.[1][3]

Synthesis Pathway and Mechanism

Rationale for Selected Synthesis Route

Several synthetic routes to this compound have been reported. Many traditional methods start from more expensive precursors like 3,4-dimethoxybenzyl alcohol or 3,4-dimethoxybenzaldehyde and utilize hazardous reagents like liquid bromine or phosphorus tribromide.[5][6]

This guide focuses on a more modern, efficient, and industrially viable one-pot method that begins with the inexpensive and readily available raw material, 3,4-dimethoxytoluene.[5][6] This approach offers several advantages:

-

Cost-Effectiveness: Utilizes a significantly cheaper starting material.[5]

-

Safety: Avoids the direct handling of toxic liquid bromine by generating the brominating agent in situ.[6]

-

Efficiency: A one-pot procedure simplifies the workflow, reduces waste, and improves overall yield, with reported yields as high as 85%.[3][6]

-

Industrial Scalability: The process is simple, safe, and well-suited for large-scale production.[6]

Reaction Mechanism

The synthesis is a sequential two-step process conducted in a single reaction vessel.

Step 1: Electrophilic Aromatic Bromination The first stage involves the bromination of the electron-rich aromatic ring. Bromine is generated in situ through a redox reaction between a bromate (e.g., NaBrO₃) and a bromide (e.g., NaBr) under acidic conditions (H₂SO₄).[6][7] The resulting electrophilic bromine (Br₂) then attacks the aromatic ring, which is activated by the two methoxy groups. Substitution occurs ortho to one methoxy group and meta to the other, yielding 2-bromo-4,5-dimethoxytoluene.

Step 2: Free Radical Benzylic Bromination Following the complete consumption of the starting material, a free-radical initiator, such as Azobisisobutyronitrile (AIBN), is introduced.[6] This initiates the bromination of the benzylic methyl group. This reaction proceeds via a radical chain mechanism, analogous to benzylic bromination with N-bromosuccinimide (NBS).[8][9] The key to the high selectivity for the benzylic position is the formation of a resonance-stabilized benzylic radical, which is significantly more stable than other possible radical intermediates.[8][10] This radical then reacts with molecular bromine to form the final product.

Synthesis Workflow Diagram

Caption: One-pot, two-step synthesis workflow.

Experimental Protocol

This protocol is adapted from methodologies described in the literature, particularly patent disclosures for industrial synthesis.[5][6]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |

| 3,4-Dimethoxytoluene | C₉H₁₂O₂ | 152.19 | 494-99-5 |

| Sodium Bromate | NaBrO₃ | 150.89 | 7789-38-0 |

| Sodium Bromide | NaBr | 102.89 | 7647-15-6 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 |

| Carbon Tetrachloride | CCl₄ | 153.82 | 56-23-5 |

| AIBN | C₈H₁₂N₄ | 164.21 | 78-67-1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a reaction flask equipped with a stirrer, reflux condenser, and thermometer, add 3,4-dimethoxytoluene (e.g., 7.6 g, 50 mmol), sodium bromate (6.0 g, 40 mmol), sodium bromide (8.2 g, 80 mmol), and carbon tetrachloride (38 mL).[6]

-

Step 1 - Electrophilic Bromination: Heat the mixture to reflux. Slowly add approximately half of a prepared sulfuric acid solution (e.g., 60 mmol concentrated H₂SO₄ diluted with 4 mL water) over ~1-1.5 hours.[6] Monitor the reaction by TLC or GC until the starting 3,4-dimethoxytoluene is fully consumed.

-

Step 2 - Radical Bromination: Once Step 1 is complete, quickly add approximately one-third of a prepared initiator solution (e.g., 0.16 g AIBN in 7 mL carbon tetrachloride).[6] A vigorous reflux should be observed.

-

Reaction Completion: Continue to slowly and simultaneously add the remaining sulfuric acid and initiator solutions over ~4.5 hours. Maintain the reaction at reflux for another ~1.5 hours or until product formation ceases.[6]

-

Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts.[5][11]

-

Washing: Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution (e.g., 10 mL) to neutralize any remaining acid. Separate the organic layer.[6][11]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5][11]

Purification and Isolation

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:30 v/v) as the eluent to afford this compound as a white solid.[5]

Comprehensive Characterization

Physical Properties Verification

The purified product should be a white to light yellow solid with a melting point in the range of 82.1–83.2 °C, consistent with literature values.[1][5]

Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques.

| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.02 | Singlet | 1H | Ar-H |

| Aromatic CH | ~6.93 | Singlet | 1H | Ar-H |

| Benzylic CH₂ | ~4.59 | Singlet | 2H | -CH₂Br |

| Methoxy CH₃ | ~3.88 | Singlet | 3H | -OCH₃ |

| Methoxy CH₃ | ~3.87 | Singlet | 3H | -OCH₃ |

| (Data sourced from reference[5]) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Benzylic Carbon | 30 - 35 | -CH₂Br |

| Methoxy Carbons | 56 - 57 | -OCH₃ |

| Aromatic CH | 110 - 120 | Ar-CH |

| Aromatic C-Br | Deshielded (>~115) | Ar-CBr |

| Aromatic C-O | 148 - 155 | Ar-COCH₃ |

| (Data ranges inferred from reference[1]) |

| Infrared (IR) Spectroscopy | Expected Wavenumber (cm⁻¹) | Bond / Vibration Type |

| Aromatic C-H Stretch | 3000 - 3100 | C-H (sp²) |

| Aliphatic C-H Stretch | 2900 - 2950 | C-H (sp³) |

| Aromatic Skeleton | 1480 - 1600 | C=C |

| Methoxy C-O Stretch | 1020 - 1260 | C-O |

| C-Br Stretch | 500 - 700 | C-Br |

| (Data ranges inferred from reference[1]) |

Mass Spectrometry (MS): Electron Ionization (EI-MS) is expected to show a characteristic molecular ion cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[1]

-

Molecular Ion [M]⁺˙: A cluster at m/z 308, 310, 312 with an intensity ratio of approximately 1:2:1.[1]

-

Key Fragment: A prominent fragment at m/z 229/231, corresponding to the loss of the bromomethyl radical ([M−CH₂Br]⁺).[1]

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous substance.

-

GHS Classification: Causes severe skin burns and eye damage (H314).[12][13] May cause an allergic skin reaction (H317).[2]

Recommended Handling Procedures and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14] Eyewash stations and safety showers should be readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal Guidelines

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14]

-

Spills: In case of a spill, remove all sources of ignition.[14] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[14]

-

Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[12]

Conclusion

This guide has outlined a highly efficient and scalable synthesis for this compound, a crucial intermediate in modern medicinal chemistry. By leveraging a cost-effective starting material and a safe, one-pot reaction design, this process is well-suited for both laboratory and industrial applications. The comprehensive characterization data provided serves as a reliable benchmark for quality control, ensuring the purity and identity of the final product. Adherence to the detailed safety and handling protocols is paramount to ensure the safe execution of this synthesis.

References

- Zhejiang Normal University. (2017). Preparation method for pinaverium bromide intermediate this compound. Patsnap Eureka.

- Google Patents. (2017). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

- WIPO Patentscope. (2017). CN107417501 - Preparation method for pinaverium bromide intermediate this compound.

- Google Patents. (2019). CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound.

- Beilstein Journals. (n.d.). Supplementary Information.

- PubChem. (n.d.). This compound.

- Chemistry Steps. (n.d.). Benzylic Bromination.

- Leah4sci. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube.

- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.

- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.

Sources

- 1. Buy this compound (EVT-465201) | 53207-00-4 [evitachem.com]

- 2. This compound | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 6. Preparation method for pinaverium bromide intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4,5-dimethoxybenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzyl bromide, a substituted aromatic compound, serves as a crucial intermediate in the synthesis of a variety of organic molecules, including novel histone deacetylase 1 (HDAC 1) inhibitors and antibacterial agents.[1][2] Its utility in synthetic chemistry is largely dictated by its reactivity and its solubility in various reaction media. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final products. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, supported by theoretical principles and practical experimental methodologies.

Core Principles of Solubility

The adage "like dissolves like" is the foundational principle governing the solubility of a solute in a solvent.[3] This principle is based on the polarity of the molecules. Polar solutes, which have a net dipole moment due to an uneven distribution of electron density, tend to dissolve in polar solvents that can form favorable dipole-dipole interactions or hydrogen bonds. Conversely, nonpolar solutes dissolve in nonpolar solvents through weaker van der Waals forces. The molecular structure of this compound, featuring two bromine atoms and two methoxy groups on a benzene ring, imparts a degree of polarity, influencing its interaction with different organic solvents.

Factors that influence the solubility of a solid in a liquid include:

-

Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3]

-

Polarity of the Solute and Solvent: The closer the polarity of the solute and solvent, the higher the solubility.

-

Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[3]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in various organic solvents can be summarized as follows:

| Solvent | Chemical Formula | Polarity | Solubility |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Very soluble[4] |

| Methanol | CH₃OH | Polar protic | Soluble[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble[5] |

| Ethyl Acetate | C₄H₈O₂ | Moderately polar | Soluble[5] |

| Chloroform | CHCl₃ | Polar aprotic | Sparingly to very slightly soluble[1][4][5] |

| Glacial Acetic Acid | C₂H₄O₂ | Polar protic | Sparingly soluble[4] |

| Alcohols (general) | R-OH | Polar protic | Sparingly soluble[5] |

| Water | H₂O | Polar protic | Practically insoluble (<0.1 g/L at 20°C)[6] |

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise solubility data, several robust experimental methods can be employed. The choice of method often depends on the required accuracy, the amount of sample available, and the analytical instrumentation at hand.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a classical and reliable technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be used to facilitate this separation.

-

Solvent Evaporation: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Quantification: The mass of the remaining solid solute is determined by weighing the container. The solubility is then calculated in g/L or mol/L.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution becomes saturated, a prerequisite for determining the maximum amount of solute that can be dissolved.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

-

Airtight Container: Prevents solvent evaporation, which would alter the concentration of the solution.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or available in small quantities.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (Steps 1 and 2).

-

Filtration and Dilution: After equilibration, filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.

Causality Behind Experimental Choices:

-

Calibration Curve: Provides a quantitative relationship between the HPLC detector response and the concentration of the analyte.

-

Filtration: Essential to prevent undissolved particles from entering and damaging the HPLC column and to ensure that only the dissolved solute is measured.

-

Dilution: Brings the concentration of the saturated solution into the linear dynamic range of the detector.

Method 3: UV-Visible Spectroscopy

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range.[4]

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan its absorbance across the UV-Visible spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a Beer-Lambert Law calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation and Dilution: Prepare a saturated solution and dilute it as described in the HPLC method.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility of the original solution.

Causality Behind Experimental Choices:

-

λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

-

Beer-Lambert Law: This fundamental law provides the linear relationship between absorbance and concentration, which is the basis for quantification.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Safety and Handling

This compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent decomposition.

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound in various organic solvents. The qualitative solubility data presented offers a practical starting point for solvent selection in synthetic applications. For more precise requirements, the detailed experimental protocols for quantitative solubility determination using shake-flask, HPLC, and UV-Vis spectroscopy methods provide a robust framework for researchers. By combining theoretical principles with practical methodologies, this guide aims to empower scientists and drug development professionals to effectively utilize this important chemical intermediate in their research and development endeavors.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Solubility of Things. Spectroscopic Techniques.

- SRIRAMCHEM. 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene.

- Echemi. high quality 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene 99% transparent liquid KANBEI.

- ChemicalBook. This compound CAS#: 53207-00-4.

- EvitaChem. Buy this compound (EVT-465201) | 53207-00-4.

- Santa Cruz Biotechnology. This compound | CAS 53207-00-4 | SCBT.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

Sources

- 1. This compound CAS#: 53207-00-4 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene - SRIRAMCHEM [sriramchem.com]

- 6. Buy this compound (EVT-465201) | 53207-00-4 [evitachem.com]

A Comprehensive Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzyl bromide, a halogenated aromatic compound, is a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis.[1] Its strategic molecular architecture, featuring two bromine atoms and two methoxy groups on a benzene ring, provides a versatile platform for a variety of chemical transformations.[1] This guide offers an in-depth exploration of its physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 309.98 g/mol | [2][3] |

| Melting Point | 84.0-85.5 °C | [4] |

| 82.1-83.2 °C | [1] | |

| Boiling Point (Predicted) | 320.6 ± 37.0 °C at 760 mmHg | [4] |

| 320.637 °C at 760 mmHg | [5] | |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| CAS Number | 53207-00-4 | [2][6] |

Synthesis and Mechanism

The synthesis of this compound is a critical process for its application in further chemical reactions. It is a key intermediate in the production of Pinaverium Bromide, a medication for irritable bowel syndrome.[7][8] Various synthetic routes have been developed, often starting from precursors like 3,4-dimethoxybenzyl alcohol or 3,4-dimethoxymethylbenzene.[9][10]

One patented method involves a one-pot synthesis from 3,4-dimethoxymethylbenzene. This process utilizes bromine generated in situ from the redox reaction of a bromate and a bromide under acidic conditions for the initial electrophilic bromination of the aromatic ring. This is followed by a radical bromination at the benzylic position, facilitated by an initiator.[9][11] This method is highlighted for its efficiency and suitability for industrial-scale production.[9]

The reaction workflow can be visualized as follows:

Caption: One-pot synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The reactivity of the bromine atoms and the overall structure of this compound make it a valuable reagent in the synthesis of complex organic molecules.[2]

Pharmaceutical Intermediates

This compound is instrumental in the preparation of various pharmaceutical agents.[2] Notably, it is used in the synthesis of novel histone deacetylase 1 (HDAC1) inhibitors, which are a significant class of compounds in cancer therapy.[4][12] It also serves as a precursor for antibacterial agents, such as derivatives of gemifloxacin.[4][13]

Agrochemicals

In the field of agrochemicals, this compound is utilized in the synthesis of pesticides and herbicides.[2]

The logical flow from the starting material to its high-value applications can be depicted as follows:

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3][6] It may also cause an allergic skin reaction.[3] Therefore, strict adherence to safety protocols is imperative when handling this compound.

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side-shields, and a face shield.[6][14] In cases where exposure limits may be exceeded, a full-face respirator is recommended.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes.[15] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[15] The container should be stored locked up.[6]

First Aid Measures:

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Get emergency medical help immediately.[6][14]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a valuable building block for the creation of complex and biologically active molecules. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

- This compound | Reagent - Benchchem. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-19).

- Buy this compound (EVT-465201) | 53207-00-4 - EvitaChem. (n.d.).

- CAS 53207-00-4 this compound - Alfa Chemistry. (n.d.).

- This compound CAS#: 53207-00-4 - ChemicalBook. (n.d.).

- This compound - Apollo Scientific. (2022-05-17).

- This compound SDS, 53207-00-4 Safety Data Sheets - ECHEMI. (n.d.).

- This compound | CAS 53207-00-4 | SCBT. (n.d.).

- This compound - AK Scientific, Inc. (n.d.).

- Preparation method for pinaverium bromide intermediate this compound - Patsnap Eureka. (n.d.).

- 107417501 Preparation method for pinaverium bromide intermediate this compound - WIPO Patentscope. (2017-12-01).

- Understanding this compound in Pharmaceutical Synthesis. (2025-10-11).

- This compound | C9H10Br2O2 | CID 11034248 - PubChem. (n.d.).

- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. (n.d.).

- This compound (CAS No: 53207-00-4) API Intermediate Manufacturers - apicule. (n.d.).

- This compound | 53207-00-4 - ChemicalBook. (2025-07-14).

Sources

- 1. Buy this compound (EVT-465201) | 53207-00-4 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 53207-00-4 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. apicule.com [apicule.com]

- 9. Preparation method for pinaverium bromide intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. scbt.com [scbt.com]

- 13. This compound | 53207-00-4 [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

A Comprehensive Spectroscopic Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: ¹H and ¹³C NMR Analysis

Introduction

2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4) is a key aromatic building block in synthetic organic chemistry, frequently utilized in the synthesis of complex molecular architectures and pharmacologically active compounds.[1][2] Its utility stems from the differential reactivity of its two bromine substituents: the benzylic bromide, which is highly susceptible to nucleophilic substitution, and the aryl bromide, which can participate in a variety of cross-coupling reactions.

Accurate structural confirmation and purity assessment of this reagent are paramount for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, offering an unambiguous fingerprint of the molecule's structure. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, complete with experimental protocols, data interpretation, and expert insights for researchers and drug development professionals.

Molecular Structure and Predicted Spectral Features

The structure of this compound features a benzene ring with a complex substitution pattern that governs its NMR signature.

-

Aromatic Region (¹H and ¹³C): The ring is substituted with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing bromine atoms (one aryl, one benzylic). The two aromatic protons are in distinct chemical environments, as are the six aromatic carbons. The strong deshielding effect of the aryl bromine and the shielding from the methoxy groups will dictate the chemical shifts of the remaining ring protons and carbons.

-

Aliphatic Region (¹H and ¹³C): The benzylic methylene protons (-CH₂Br) are adjacent to both the aromatic ring and a highly electronegative bromine atom, predicting a significant downfield chemical shift. The two methoxy groups (-OCH₃) will appear as sharp singlets, with their chemical shifts influenced by the overall electronic environment of the ring.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift calibration (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used for referencing.

-

Instrument Setup: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans ensures proper T1 relaxation for quantitative accuracy.

-

¹H NMR Spectral Data

The following table summarizes the proton NMR data for this compound recorded in CDCl₃.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.02 | Singlet | 1H | N/A | Ar-H |

| 6.93 | Singlet | 1H | N/A | Ar-H |

| 4.59 | Singlet | 2H | N/A | -CH₂Br |

| 3.88 | Singlet | 6H | N/A | 2 x -OCH₃ |

Note: The original source reports the methoxy signal as a doublet with J=2.3 Hz, which is highly atypical for methoxy groups unless there is long-range coupling or an artifact. In most standard spectra, these would be expected to resolve as two distinct singlets or a single singlet for 6H if their environments are sufficiently similar.

Detailed Spectral Interpretation

-

Aromatic Protons (δ 7.02 and 6.93): The two singlets at 7.02 and 6.93 ppm correspond to the two protons on the aromatic ring. Their downfield shift is characteristic of aromatic protons. The lack of splitting (singlets) confirms they have no adjacent proton neighbors. The proton at the C-3 position (adjacent to two bromine atoms) is expected to be further downfield than the proton at the C-6 position.

-

Benzylic Protons (δ 4.59): The singlet at 4.59 ppm, integrating to 2H, is assigned to the methylene protons of the bromomethyl (-CH₂Br) group.[3] This significant downfield position is a direct result of the strong deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Methoxy Protons (δ 3.88): The sharp signal at 3.88 ppm, integrating to 6H, is assigned to the protons of the two methoxy (-OCH₃) groups.[3] Their chemical equivalence on a 300 MHz spectrometer suggests a similar magnetic environment, resulting in a single, intense peak.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Use the same sample prepared for the ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on a 75 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 256 to 1024) is required to obtain an adequate signal-to-noise ratio.

-

¹³C NMR Spectral Data

The following table summarizes the carbon NMR data for this compound recorded in CDCl₃.[3]

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | Ar-C (C-O) |

| 148.6 | Ar-C (C-O) |

| 128.8 | Ar-C (quaternary) |

| 115.6 | Ar-C (quaternary, C-Br) |

| 114.9 | Ar-CH |

| 113.3 | Ar-CH |

| 56.2 | -OCH₃ |

| 56.1 | -OCH₃ |

| 34.1 | -CH₂Br |

Detailed Spectral Interpretation

-

Quaternary Aromatic Carbons (δ 149.8, 148.6, 128.8, 115.6): The four signals in the downfield aromatic region that do not correspond to protonated carbons are the quaternary carbons. The two signals at 149.8 and 148.6 ppm are assigned to the carbons bearing the electron-donating methoxy groups. The signal at 115.6 ppm is assigned to the carbon attached to the aryl bromine.

-

Protonated Aromatic Carbons (δ 114.9, 113.3): These two signals correspond to the two carbons in the aromatic ring that are attached to protons.

-

Methoxy Carbons (δ 56.2, 56.1): The two distinct signals at 56.2 and 56.1 ppm are characteristic of methoxy group carbons and are assigned as such.[3] Their slight difference in chemical shift indicates they are in marginally different electronic environments.

-

Benzylic Carbon (δ 34.1): The most upfield signal at 34.1 ppm is assigned to the benzylic methylene carbon (-CH₂Br).[3] Its relatively shielded position compared to the aromatic carbons is expected for an sp³-hybridized carbon, though it is shifted downfield from a typical alkane due to the attached bromine.

Data Validation and Workflow

The combined ¹H and ¹³C NMR data provide a robust and self-validating system for structural confirmation. The number of signals, their chemical shifts, multiplicities, and integrations all align perfectly with the proposed structure of this compound.

NMR Analysis Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra are indispensable tools for the unambiguous identification and purity assessment of this compound. The characteristic signals—two aromatic singlets, a downfield benzylic methylene singlet, and a prominent methoxy signal in the ¹H spectrum, along with nine distinct signals in the ¹³C spectrum—provide a unique spectroscopic fingerprint. This guide serves as a reliable reference for scientists, ensuring the confident application of this versatile reagent in research and development.

References

- Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Safety and handling precautions for 2-Bromo-4,5-dimethoxybenzyl bromide

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethoxybenzyl bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 53207-00-4) is a highly functionalized aromatic compound utilized as a versatile reagent and building block in advanced organic synthesis.[1] Its structure, featuring an electron-rich dimethoxybenzyl group and two bromine substituents, makes it a valuable precursor in medicinal chemistry, particularly for the development of complex molecular architectures and pharmaceutical intermediates like histone deacetylase 1 (HDAC 1) inhibitors.[1][2] However, the same reactive properties that make this compound synthetically useful also necessitate stringent safety and handling protocols. The presence of the benzyl bromide moiety suggests significant lachrymatory and corrosive properties, demanding a comprehensive understanding of its hazards.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. It is designed to empower researchers with the knowledge to mitigate risks, respond effectively to emergencies, and maintain a safe laboratory environment.

Chemical and Physical Properties

A foundational understanding of a chemical's properties is critical for safe handling. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53207-00-4 | [3][4] |

| IUPAC Name | 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene | [3] |

| Molecular Formula | C₉H₁₀Br₂O₂ | [5] |

| Molecular Weight | 309.98 g/mol | [4] |

| Appearance | Solid (potential for dust formation) | [6][7] |

| Stability | Stable under recommended storage conditions. Sensitive to light and moisture. | [3][8] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary risks are associated with its corrosive and irritant nature, stemming from its reactivity as an alkylating agent, a characteristic feature of benzyl bromides.

GHS Hazard Classification Summary

| Hazard Class | Hazard Code | Description | Source(s) |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [3][4][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [4] |

| Signal Word | Danger | [6][7] |

Toxicological Profile: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

-

Skin and Eye Contact: As a corrosive agent, the compound can cause severe skin burns, inflammation, blistering, and serious eye damage upon contact.[3][6] The lachrymatory properties common to benzyl bromides mean that even vapor exposure can cause intense eye irritation.[9]

-

Inhalation: Inhaling dust or fumes can lead to severe irritation of the respiratory system.[3]

-

Ingestion: While less common in a laboratory setting, ingestion can cause significant internal damage. Do NOT induce vomiting if ingested.[3][6]

The causality of this high reactivity lies in the benzyl bromide functional group. The bromine atom is a good leaving group, making the benzylic carbon highly electrophilic and prone to react with biological nucleophiles, such as those found in proteins and DNA, leading to cellular damage and irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential.

The Hierarchy of Controls

The most effective safety strategies involve removing or minimizing the hazard at its source. PPE is the final line of defense.

Detailed Spill Steps:

-

Evacuate all non-essential personnel from the spill area. [10]2. Wear full PPE as described in Section 3. [3]3. Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains. [6]4. Gently cover the spill with an inert, dry absorbent material such as sand, dry lime, or soda ash. [10]Do not use water. [10]5. Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. [7][8]6. Ventilate the area after cleanup is complete. [10]

First Aid Measures

The following diagram outlines the critical first aid steps for various exposure routes. All exposures require immediate medical attention.

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3][6][10]* Unsuitable Media: DO NOT USE WATER. The material can react with water, and water jets may spread the fire. [10][11]* Specific Hazards: Thermal decomposition during a fire will produce highly toxic and irritating gases, including carbon oxides and hydrogen bromide. [3][10]Containers may explode if heated. [10]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [3][6]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

-

Place waste in a suitable, sealed, and properly labeled container. [3]* Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations. [3][7]Do not allow the product to enter drains or waterways. [3][6]

Conclusion

This compound is a potent chemical intermediate whose hazardous properties require the highest degree of respect and care. Its corrosive and irritant nature necessitates the mandatory use of engineering controls like chemical fume hoods and strict adherence to PPE protocols. By understanding its reactivity, implementing the detailed handling and emergency procedures outlined in this guide, and maintaining a culture of safety, researchers can confidently and safely utilize this compound in their critical work.

References

- New Jersey Department of Health (n.d.). Hazard Summary: BENZYL BROMIDE.

- Cole-Parmer (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.

- PubChem (n.d.). This compound. National Center for Biotechnology Information.

- PubChem (n.d.). Benzyl bromide. National Center for Biotechnology Information.

- ResearchGate (2014). How does one separate Benzyl bromide from the reaction mixture?

- ResearchGate (2012). Removing Benzyl bromide.

- Nafillah, I., et al. (2021). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga State Islamic University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. aksci.com [aksci.com]

- 4. This compound | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-465201) | 53207-00-4 [evitachem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

2-Bromo-4,5-dimethoxybenzyl bromide mechanism of action in reactions

An In-Depth Technical Guide to the Mechanistic Action of 2-Bromo-4,5-dimethoxybenzyl bromide in Organic Synthesis

Abstract

This compound, also known by its IUPAC name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is a highly functionalized and versatile reagent in modern organic synthesis.[1][2][3] Its unique structure, featuring two distinct carbon-bromine bonds with different reactivities, makes it an invaluable building block for constructing complex molecular architectures.[4] This guide provides an in-depth analysis of the core mechanisms governing the reactivity of this compound, with a focus on its application in pharmaceutical and materials science research. We will dissect its dual functionality, exploring nucleophilic substitution reactions at the benzylic position and palladium-catalyzed cross-coupling reactions at the aromatic ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic potential of this powerful synthetic intermediate.

Part 1: Profile of a Bifunctional Reagent

Physicochemical and Structural Characteristics

The utility of this compound stems from its specific molecular architecture. The electron-donating methoxy groups on the aromatic ring influence the reactivity of both the benzylic and aryl bromide moieties.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | [3] |

| CAS Number | 53207-00-4 | [2][5][6] |

| Molecular Formula | C₉H₁₀Br₂O₂ | [1][5] |

| Molecular Weight | 309.98 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in organic solvents like Toluene, DMF, DMSO | [8] |

The Duality of Reactivity: A Tale of Two Bromides

The core of this compound's synthetic value lies in its two reactive sites:

-